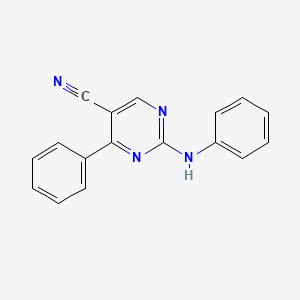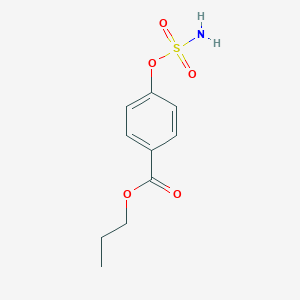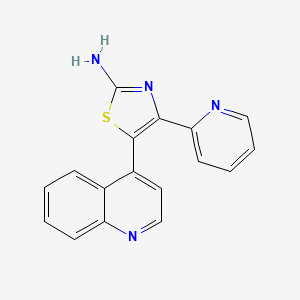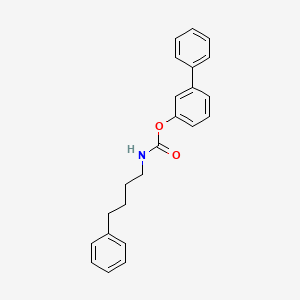
4-Sulfamoyloxy-benzoic acid cyclooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfamoyloxy-benzoic acid cyclooctyl ester is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfamoyloxy group attached to a benzoic acid moiety, which is further esterified with a cyclooctyl group. The unique structure of this compound imparts specific chemical properties that make it valuable for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfamoyloxy-benzoic acid cyclooctyl ester typically involves the esterification of 4-Sulfamoyloxy-benzoic acid with cyclooctanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoyloxy-benzoic acid cyclooctyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Sulfamoyloxy-benzoic acid and cyclooctanol.
Substitution Reactions: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and cyclooctanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
4-Sulfamoyloxy-benzoic acid cyclooctyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as estrone sulfatase, which is involved in hormone regulation and cancer progression.
Biological Research: It is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industrial Applications: The compound’s unique chemical properties make it valuable in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Sulfamoyloxy-benzoic acid cyclooctyl ester involves its interaction with specific molecular targets, such as enzymes. For example, as an estrone sulfatase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of sulfated steroid precursors to estrogens. This inhibition can modulate hormone levels and has potential therapeutic applications in hormone-dependent cancers .
Comparison with Similar Compounds
- 4-Sulfamoyloxy-benzoic acid cyclohexyl ester
- 4-Sulfamoyloxy-benzoic acid octyl ester
- 4-Sulfamoyloxy-benzoic acid pentyl ester
Comparison: 4-Sulfamoyloxy-benzoic acid cyclooctyl ester is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs with smaller or linear alkyl groups. This uniqueness can influence the compound’s binding affinity, selectivity, and overall biological activity .
Properties
Molecular Formula |
C15H21NO5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
cyclooctyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C15H21NO5S/c16-22(18,19)21-14-10-8-12(9-11-14)15(17)20-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,16,18,19) |
InChI Key |
AGVIMIWKQHZOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OC(=O)C2=CC=C(C=C2)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)



![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)









